N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide is a chemical compound that features a piperazine ring substituted with an ethyl group and a phenylacetamide moiety
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-22-12-14-23(15-13-22)19-10-8-18(9-11-19)21-20(24)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIKSURMWBCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Yields oxidized derivatives such as carboxylic acids.
Reduction: Produces reduced forms like amines.
Substitution: Results in substituted piperazine derivatives.
Scientific Research Applications
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
- N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide
- 4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
Uniqueness
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern on the piperazine ring and the phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
